molecular formula C12H16N2O4S B2483472 1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid CAS No. 606097-80-7

1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid

Cat. No.: B2483472
CAS No.: 606097-80-7
M. Wt: 284.33
InChI Key: GAGYZNBUGHVVSV-UHFFFAOYSA-N
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Description

1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.34 g/mol It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to an aminobenzene moiety

Preparation Methods

The synthesis of 1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the aminobenzene sulfonyl group.

    Reaction Conditions: The piperidine ring is functionalized with a carboxylic acid group through a series of reactions involving reagents such as acyl chlorides or anhydrides.

    Sulfonylation: The aminobenzene moiety is sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Coupling Reaction: The functionalized piperidine ring is then coupled with the sulfonylated aminobenzene to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

1-(4-Aminobenzenesulfonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Each of these compounds has unique structural features that influence their chemical behavior and applications, highlighting the distinctiveness of this compound.

Properties

IUPAC Name

1-(4-aminophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYZNBUGHVVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606097-80-7
Record name 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylic acid
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